2-(4-Hydroxyphenyl)-1-(piperidin-1-yl)ethan-1-one
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Overview
Description
2-(4-Hydroxyphenyl)-1-(piperidin-1-yl)ethan-1-one is an organic compound that features a hydroxyphenyl group and a piperidinyl group attached to an ethanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hydroxyphenyl)-1-(piperidin-1-yl)ethan-1-one typically involves the reaction of 4-hydroxybenzaldehyde with piperidine in the presence of a suitable catalyst. The reaction conditions often include:
Solvent: Ethanol or methanol
Temperature: Reflux conditions
Catalyst: Acidic or basic catalysts, such as hydrochloric acid or sodium hydroxide
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is also common.
Chemical Reactions Analysis
Types of Reactions
2-(4-Hydroxyphenyl)-1-(piperidin-1-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions
Substitution: Halogenating agents like thionyl chloride or alkylating agents like methyl iodide
Major Products
Oxidation: 4-Hydroxybenzaldehyde or 4-Hydroxyacetophenone
Reduction: 2-(4-Hydroxyphenyl)-1-(piperidin-1-yl)ethanol
Substitution: 2-(4-Halophenyl)-1-(piperidin-1-yl)ethan-1-one
Scientific Research Applications
2-(4-Hydroxyphenyl)-1-(piperidin-1-yl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Hydroxyphenyl)-1-(piperidin-1-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenyl group can form hydrogen bonds with target proteins, while the piperidinyl group can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methoxyphenyl)-1-(piperidin-1-yl)ethan-1-one
- 2-(4-Chlorophenyl)-1-(piperidin-1-yl)ethan-1-one
- 2-(4-Nitrophenyl)-1-(piperidin-1-yl)ethan-1-one
Uniqueness
2-(4-Hydroxyphenyl)-1-(piperidin-1-yl)ethan-1-one is unique due to the presence of the hydroxy group, which can participate in hydrogen bonding and enhance the compound’s solubility and reactivity. This makes it a valuable intermediate in the synthesis of various pharmaceuticals and specialty chemicals.
Properties
CAS No. |
113580-06-6 |
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Molecular Formula |
C13H17NO2 |
Molecular Weight |
219.28 g/mol |
IUPAC Name |
2-(4-hydroxyphenyl)-1-piperidin-1-ylethanone |
InChI |
InChI=1S/C13H17NO2/c15-12-6-4-11(5-7-12)10-13(16)14-8-2-1-3-9-14/h4-7,15H,1-3,8-10H2 |
InChI Key |
WLQOJMFQJADIGF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)CC2=CC=C(C=C2)O |
Origin of Product |
United States |
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